8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural framework. Spiro compounds are bicyclic organic compounds where two rings are connected through one common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Scientific Research Applications
8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise for treating various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its pharmacological interest, particularly in the synthesis of hydantoins.
8-oxa-2-azaspiro[4.5]decane: Used as a scaffold in drug discovery and known for its biological activity.
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a promising RIPK1 inhibitor.
Uniqueness
8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific structural features and the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
673459-35-3 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
8-(2-phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H19NO2/c1-2-4-14(5-3-1)6-9-16-10-7-15(8-11-16)17-12-13-18-15/h1-6,9H,7-8,10-13H2 |
InChI Key |
GFKZFYQSNAIVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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